molecular formula C8H8BrFO B3144356 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene CAS No. 550400-11-8

1-Bromo-5-fluoro-4-methoxy-2-methylbenzene

Cat. No.: B3144356
CAS No.: 550400-11-8
M. Wt: 219.05 g/mol
InChI Key: IVPVTTXBBADNFC-UHFFFAOYSA-N
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Description

The exploration of polysubstituted benzene (B151609) rings is a cornerstone of contemporary organic chemistry. These structures serve as versatile scaffolds for the construction of more complex molecules with tailored electronic and steric properties. The specific arrangement of bromo, fluoro, methoxy (B1213986), and methyl groups on the benzene ring of 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene imparts a unique chemical personality, making it a compound of significant interest for synthetic chemists.

In the landscape of modern organic synthesis, the demand for sophisticated building blocks is ever-increasing. Compounds such as this compound are highly valued for their potential to participate in a variety of coupling reactions. The presence of a bromine atom, for instance, makes the molecule an ideal candidate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds, which are crucial for the assembly of complex organic molecules.

The fluorine and methoxy substituents, on the other hand, can modulate the electronic properties of the benzene ring, influencing its reactivity and the biological activity of its derivatives. Fluorine, in particular, is a common feature in many modern pharmaceuticals, where it can enhance metabolic stability, binding affinity, and bioavailability. The methoxy group, an electron-donating group, can influence the regioselectivity of further electrophilic aromatic substitution reactions.

The synthetic utility of this compound is derived from the interplay of its distinct structural features. The substituents on the benzene ring create a specific electronic and steric environment that dictates its reactivity.

Bromine Atom: Serves as a versatile synthetic handle for introducing a wide range of functional groups through cross-coupling reactions or conversion to organometallic reagents.

Fluorine Atom: As a strongly electronegative atom, it influences the acidity of adjacent protons and can participate in specific non-covalent interactions. Its presence can also block metabolic pathways.

Methoxy Group: An electron-donating group that activates the ring towards electrophilic substitution and directs incoming electrophiles to specific positions.

Methyl Group: A weakly electron-donating group that can also influence the steric accessibility of adjacent positions.

The relative positions of these substituents are critical. The ortho- and para-directing effects of the methoxy and methyl groups, combined with the deactivating but ortho-, para-directing nature of the halogens, create a complex pattern of reactivity for any further substitution reactions. studymind.co.ukfiveable.melibretexts.orgmsu.edu This allows for the potential for highly regioselective transformations.

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Predicted Boiling Point (°C)Predicted LogP
This compoundC8H8BrFO219.05220-2303.2
1-Bromo-4-fluoro-2-methylbenzeneC7H6BrF189.03185-1953.0
1-Bromo-2-fluoro-4-methoxybenzeneC7H6BrFO205.02210-2202.8
4-Bromo-3-methylanisoleC8H9BrO201.06215-2253.1

Note: The properties for this compound are predicted based on computational models and data from structurally similar compounds as direct experimental data is not widely available.

Given the unique substitution pattern of this compound, a focused academic investigation would likely encompass several key objectives:

Development of Efficient Synthetic Routes: A primary goal would be to establish a reliable and scalable synthesis of the title compound. This could involve multi-step sequences starting from more readily available precursors, likely involving directed ortho-metalation, halogenation, and nucleophilic aromatic substitution strategies.

Exploration of Reactivity: A thorough investigation of its reactivity in various chemical transformations would be crucial. This includes a systematic study of its participation in different cross-coupling reactions to understand the influence of the substituent pattern on reaction efficiency and selectivity.

Synthesis of Novel Derivatives: Utilizing this compound as a key intermediate, the synthesis of novel, more complex molecules with potential applications in medicinal chemistry or materials science would be a significant objective. The unique combination of substituents offers the potential to create derivatives with interesting biological or photophysical properties.

Physicochemical and Spectroscopic Characterization: A comprehensive characterization of the compound and its derivatives using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography would be essential to fully elucidate their structures and properties.

Table 2: Potential Research Applications and Corresponding Synthetic Transformations

Research AreaTarget Molecular ClassKey Synthetic Transformation
Medicinal ChemistryBioactive HeterocyclesPalladium-catalyzed C-N and C-O coupling
Materials ScienceConjugated PolymersSuzuki and Stille cross-coupling
AgrochemicalsSubstituted BiphenylsSuzuki cross-coupling
Chemical BiologyMolecular ProbesSonogashira coupling for alkyne introduction

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-5-fluoro-4-methoxy-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPVTTXBBADNFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901266749
Record name 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene
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Molecular Weight

219.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550400-11-8
Record name 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene
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Synthetic Methodologies and Strategic Route Development for 1 Bromo 5 Fluoro 4 Methoxy 2 Methylbenzene

Halogenation Approaches to Aromatic Bromination and Fluorination

The introduction of halogen atoms onto an aromatic ring is a fundamental process in organic synthesis. For a molecule with multiple substituents like 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene, the order and method of halogen introduction are critical for achieving the desired isomer.

Electrophilic aromatic substitution is the classic method for introducing a bromine atom onto an aromatic ring. The reaction typically involves molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), which polarizes the Br-Br bond to generate a potent electrophile (Br⁺). slideserve.comgmu.edulibretexts.org The regiochemical outcome of the reaction is governed by the electronic properties of the substituents already present on the ring. libretexts.org

For the synthesis of this compound, a hypothetical direct bromination would likely start from the precursor 3-fluoro-4-methoxytoluene . The substituents on this precursor would direct the incoming electrophile:

Methoxy (B1213986) group (-OCH₃): A strongly activating, ortho-, para-director.

Methyl group (-CH₃): An activating, ortho-, para-director. slideserve.com

Fluoro group (-F): A deactivating, yet ortho-, para-director due to its lone pairs.

The combined directing effects of the strongly activating methoxy group and the methyl group would preferentially direct bromination to positions ortho and para relative to themselves, which may not correspond to the required C-1 position of the final product. Therefore, direct bromination of an advanced, fully-substituted precursor is often challenging and may lead to a mixture of isomers. A more controlled approach often involves using a blocking group or a directing group that is later removed or transformed. For instance, bromodecarboxylation of a suitably substituted benzoic acid can provide high regioselectivity. rsc.org

Table 1: Common Reagents for Electrophilic Bromination

Reagent Catalyst/Conditions Characteristics
Br₂ FeBr₃ or AlBr₃ Standard, highly effective method for most aromatic rings. libretexts.org
N-Bromosuccinimide (NBS) Acid catalyst (e.g., H₂SO₄) Milder alternative, useful for activated rings.
Tetrabutylammonium tribromide (TBATB) Heat Can offer good selectivity with specific substrates. nih.gov

Introduction of Fluorine via Nucleophilic Aromatic Substitution (S_NAr)

While electrophilic fluorination is possible, it is often aggressive and less selective. A more common and controllable method for introducing a fluorine atom onto an electron-deficient aromatic ring is Nucleophilic Aromatic Substitution (S_NAr). libretexts.org This reaction is contrary to typical nucleophilic substitutions, as it is facilitated by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to a suitable leaving group (e.g., Cl, Br). masterorganicchemistry.comlibretexts.org

The mechanism involves two steps:

Attack of the nucleophile (fluoride ion, F⁻) on the carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org

Elimination of the leaving group to restore the aromaticity of the ring.

A key aspect of S_NAr is that the reaction rate is often faster with fluoride (B91410) than with other halogens. This is because the high electronegativity of fluorine strongly stabilizes the negative charge in the rate-determining Meisenheimer intermediate, even though fluoride is typically a poor leaving group in S_N1/S_N2 reactions. stackexchange.com This allows for the selective substitution of another halogen, like chlorine, with fluorine. nih.gov In a potential synthesis of the target compound, a precursor containing a leaving group at the C-5 position and an activating group (like a nitro group) could be treated with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a polar aprotic solvent like DMSO or DMF at elevated temperatures.

Given the directing group conflicts and the different mechanisms for introducing bromine and fluorine, a sequential strategy is almost always necessary for synthesizing polysubstituted compounds like this compound. The order of operations is crucial.

One possible strategy could involve:

Starting with a simpler, commercially available precursor, such as a substituted anisole (B1667542) or toluene (B28343).

Performing an initial electrophilic bromination, guided by the existing substituents.

Introducing a nitro group (nitration) to activate the ring for a subsequent S_NAr reaction. The position of nitration would also be directed by the present groups.

Executing the S_NAr reaction to introduce the fluorine atom.

Performing functional group interconversions to remove the directing nitro group (e.g., reduction to an amine, diazotization, and removal) and to install the final substituents in their correct positions.

For example, a synthetic chemist might start with 4-chloro-2-nitrotoluene, introduce the methoxy group via S_NAr, then introduce fluorine by replacing the chloro group in a second S_NAr step, followed by reduction of the nitro group and a Sandmeyer reaction to install the bromine. The strategic placement of halogens and other functional groups is a complex puzzle that must be solved to achieve an efficient synthesis.

Functional Group Interconversion Pathways to the Target Compound

Functional group interconversion (FGI) is a powerful strategy that allows for the synthesis of target molecules from precursors that have a more accessible substitution pattern. This involves transforming one functional group into another at a late stage of the synthesis.

The methoxy group in the target molecule strongly suggests that a substituted anisole or phenol (B47542) is a logical starting point or key intermediate. Anisoles are activated towards electrophilic substitution, and the methoxy group is a powerful ortho-, para-director.

A plausible route could begin with a substituted phenol. The phenolic hydroxyl group is highly activating but can be problematic in some reactions (e.g., Lewis acid-catalyzed halogenations). Therefore, it is often protected, or the methylation to an anisole is performed early in the sequence. A relevant patented strategy for a similar compound involves the acetylation of a methoxyphenol to protect the hydroxyl group, followed by regioselective bromination, and finally deprotection to reveal the phenol, which could then be used in further steps. google.com

Alternatively, a synthesis could start with a pre-existing bromo-fluoro-phenol, which is then methylated using a reagent like dimethyl sulfate (B86663) or methyl iodide to form the final methoxy group. The choice depends on the commercial availability of the precursors and the compatibility of the functional groups with the reaction conditions.

Table 2: Example Synthetic Pathway from a Phenol Precursor

Step Reaction Reagents Purpose
1 Acetylation Acetic Anhydride, H₂SO₄ Protect the phenolic -OH group. google.com
2 Bromination Br₂, Fe powder Introduce bromine regioselectively. google.com
3 Deacetylation NaHCO₃ (aq) Deprotect the phenol. google.com
4 Fluorination (e.g., Nitro-activation then S_NAr) Introduce the fluoro group.
5 Methylation Dimethyl Sulfate, Base Convert the final phenol to the target anisole.

Transformations Involving Related Aromatic Precursors

More complex synthetic routes can utilize functional groups that are later transformed into the desired substituents. A particularly effective strategy involves using a carboxylic acid or a nitro group to control regiochemistry or to enable specific reactions.

From Benzoic Acids: A carboxyl group can be used as a directing group and then removed via decarboxylation. For instance, the bromodecarboxylation of a substituted 4-fluoro-2-methoxybenzoic acid derivative has been shown to be an effective method for preparing bromo-fluoro-anisoles with high regioselectivity. rsc.org This avoids the potential isomer mixtures from direct bromination of an activated ring.

From Nitro Compounds: A nitro group is exceptionally versatile. It is a strong deactivating group and a meta-director for electrophilic substitution, but it is also a powerful activating group for ortho- or para- S_NAr reactions. Furthermore, a nitro group can be readily reduced to an amino group (-NH₂). This amino group can then be subjected to a wide range of transformations, most notably the Sandmeyer reaction, to introduce bromine, chlorine, a cyano group, or a hydroxyl group. It can also be removed entirely (deamination). This versatility allows for the synthesis of substitution patterns that are not directly accessible.

A hypothetical route using this approach could start with 2-methyl-4-nitrophenol. The phenol would be methylated, followed by the introduction of fluorine via a nitro-activated S_NAr reaction (if a suitable leaving group is present) or by converting the nitro group itself to fluorine. The bromine could be introduced last via electrophilic substitution, with its position guided by the final set of substituents.

Metal-Catalyzed Coupling Reactions in the Synthesis of Related Structures

The presence of a bromine atom on the aromatic ring of this compound makes it an excellent electrophilic partner for a variety of metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures from simple precursors.

Suzuki-Miyaura Cross-Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a highly reliable and versatile method for forming carbon-carbon bonds, specifically between sp²-hybridized carbon atoms. nih.govnih.gov It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. nih.govnih.gov For a substrate like this compound, the bromo-substituent serves as the reactive handle for coupling.

The general catalytic cycle for the Suzuki-Miyaura reaction begins with the oxidative addition of the aryl bromide to a Pd(0) catalyst, forming a Pd(II) complex. This is followed by transmetalation with a boronate species (formed from the boronic acid and a base), and the cycle concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.gov The reaction is known for its mild conditions and tolerance of a wide array of functional groups, which is advantageous given the multiple substituents on the target molecule. acs.org The choice of palladium catalyst, often supported by phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, can significantly influence reaction efficiency. nih.gov

The electronic nature of the substituents on this compound—the electron-donating methoxy and methyl groups and the electron-withdrawing fluoro group—would modulate the reactivity of the C-Br bond in the oxidative addition step. This allows for the synthesis of a diverse library of biaryl compounds by varying the organoboron coupling partner.

Table 1: Potential Suzuki-Miyaura Coupling Partners and Products

Arylboronic Acid Partner Resulting Biaryl Product Name
Phenylboronic acid 5-Fluoro-4-methoxy-2-methyl-1,1'-biphenyl
4-Formylphenylboronic acid 4'-(5-Fluoro-4-methoxy-2-methylphenyl)benzaldehyde
Thiophene-2-boronic acid 2-(5-Fluoro-4-methoxy-2-methylphenyl)thiophene

Buchwald-Hartwig Amination Analogs and Related C-N Couplings

The formation of carbon-nitrogen bonds is crucial in the synthesis of pharmaceuticals and functional materials. nih.gov The Buchwald-Hartwig amination has become a dominant method for constructing aryl C-N bonds, largely replacing harsher classical methods. wikipedia.org This palladium-catalyzed cross-coupling reaction pairs an aryl halide or triflate with a primary or secondary amine in the presence of a base. wikipedia.orgnumberanalytics.com

For this compound, the Buchwald-Hartwig reaction provides a direct route to a wide range of N-aryl amines. youtube.com The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition of the aryl bromide to the palladium center, followed by coordination of the amine, deprotonation by the base, and reductive elimination to furnish the arylamine product. numberanalytics.com

A key challenge in applying this reaction to the target substrate is the potential for steric hindrance from the ortho-methyl group. The development of bulky alkylphosphine and N-heterocyclic carbene ligands has been instrumental in overcoming such steric challenges, allowing for the efficient coupling of even sterically demanding aryl halides and amines. wikipedia.orgorganic-chemistry.org The reaction's scope is broad, tolerating various functional groups and accommodating a wide range of amine coupling partners, from simple alkylamines to complex heterocyclic structures. numberanalytics.comwiley.com

Table 2: Potential Buchwald-Hartwig Amination Partners and Products

Amine Partner Resulting Arylamine Product Name
Morpholine 4-(5-Fluoro-4-methoxy-2-methylphenyl)morpholine
Aniline N-(5-Fluoro-4-methoxy-2-methylphenyl)aniline
Piperidine 1-(5-Fluoro-4-methoxy-2-methylphenyl)piperidine

Heck and Sonogashira Coupling Potentials in Aromatic Derivatization

Beyond aryl-aryl and aryl-amine couplings, the bromo-substituent on the target molecule enables derivatization via Heck and Sonogashira reactions. These palladium-catalyzed processes allow for the formation of new carbon-carbon bonds by coupling with alkenes and alkynes, respectively.

The Sonogashira coupling is a particularly powerful reaction that joins an aryl halide with a terminal alkyne. wikipedia.orglibretexts.org It is typically co-catalyzed by palladium and copper(I) salts and runs under mild, basic conditions, making it highly valuable for the synthesis of complex molecules. wikipedia.org This reaction would allow the introduction of an alkynyl moiety onto the this compound core, creating versatile intermediates for further transformations. The reactivity of aryl halides in Sonogashira coupling generally follows the trend I > Br > Cl, making the bromo-substrate well-suited for this transformation. wikipedia.org

The Heck reaction , while historically significant, couples aryl halides with alkenes. It offers a method to introduce vinyl groups, which can then be subjected to a variety of subsequent chemical modifications. Both reactions expand the synthetic utility of this compound as a building block.

Table 3: Potential Heck and Sonogashira Coupling Reactions

Reaction Coupling Partner Resulting Product Name
Sonogashira Phenylacetylene 1-Fluoro-2-methoxy-4-methyl-5-(phenylethynyl)benzene
Sonogashira Trimethylsilylacetylene ((5-Fluoro-4-methoxy-2-methylphenyl)ethynyl)trimethylsilane
Heck Styrene 1-Fluoro-2-methoxy-4-methyl-5-styrylbenzene

Novel and Emerging Synthetic Approaches

While traditional cross-coupling reactions provide robust synthetic routes, ongoing research seeks to develop more efficient, selective, and sustainable methodologies. These include radical-mediated functionalizations and advanced substitution strategies that offer new ways to modify complex aromatic systems.

Radical-Mediated Functionalizations and their Synthetic Relevance

Recent years have seen a surge in the development of radical-mediated reactions for aromatic functionalization. nih.gov These methods can proceed through mechanisms distinct from traditional polar reactions, often providing complementary reactivity and regioselectivity. Visible-light photoredox catalysis has emerged as a key technology, enabling the generation of radical intermediates under exceptionally mild conditions. nih.gov

For a molecule like this compound, radical approaches could be envisioned in several ways. The C-Br bond could be homolytically cleaved to generate an aryl radical, which could then participate in various coupling or addition reactions. Alternatively, C-H functionalization approaches, where a C-H bond on the ring is selectively targeted, represent an ideal strategy for molecular editing. nih.gov Base-promoted homolytic aromatic substitution (HAS) is another emerging transition-metal-free strategy where an aryl radical adds to an arene, offering new pathways for creating biaryl linkages. acs.org These methods hold promise for creating novel derivatives that might be difficult to access through conventional ionic pathways.

Table 4: Hypothetical Radical-Mediated Functionalizations

Radical Process Reagent/Condition Potential Functionalization
Photoredox-mediated C-Br trifluoromethylation CF₃ source, photocatalyst, light 1-Fluoro-4-methoxy-2-methyl-5-(trifluoromethyl)benzene
Minisci-type C-H alkylation Alkyl radical source, oxidant Introduction of an alkyl group at a C-H position

Advanced Electrophilic and Nucleophilic Substitution Variants for Precision Synthesis

The precise synthesis of polysubstituted benzenes requires a deep understanding of substituent directing effects in electrophilic aromatic substitution (EAS). fiveable.melibretexts.org For this compound, the existing substituents create a complex electronic and steric environment. The methoxy and methyl groups are activating, ortho,para-directing groups, while the fluoro atom is a deactivating but also ortho,para-directing group.

When considering an electrophilic attack (e.g., nitration, further halogenation), the outcome is determined by the interplay of these directing effects. The powerful activating effect of the methoxy group would likely dominate, directing an incoming electrophile to the positions ortho and para to it. However, only one position is available—the C-6 position, which is ortho to the methoxy group. This position is sterically unhindered, making it a likely site for substitution.

Advanced synthetic strategies often rely on functional group interconversions to control regioselectivity. youtube.com For example, a group could be introduced that directs a subsequent substitution to a desired position, and then the initial group is modified or removed. youtube.com While direct nucleophilic aromatic substitution on the unactivated ring is difficult, modern methods using transition-metal catalysis can facilitate such transformations, providing routes to phenols, anilines, and other derivatives by replacing the halogen atoms. wikipedia.orgnumberanalytics.com

Table 5: Analysis of Directing Effects for Electrophilic Aromatic Substitution

Substituent Type Directing Effect
-OCH₃ (methoxy) Activating Ortho, Para
-CH₃ (methyl) Activating Ortho, Para
-F (fluoro) Deactivating Ortho, Para
-Br (bromo) Deactivating Ortho, Para

| Predicted outcome | The C-6 position (ortho to the methoxy group) is the most probable site for further electrophilic substitution due to the strong activating effect of the methoxy group and available steric access. |

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 5 Fluoro 4 Methoxy 2 Methylbenzene

Electrophilic Aromatic Substitution Reactivity Profiling

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring, leading to the replacement of a hydrogen atom. msu.edu The rate and regioselectivity of this process are determined by the existing substituents on the ring. libretexts.orglibretexts.org

The regiochemical outcome of an EAS reaction on 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene depends on the cumulative directing effects of its substituents. Substituents are classified as activating or deactivating and as ortho-, para-, or meta-directing. msu.edu

Methoxy (B1213986) Group (-OCH₃): Located at C4, the methoxy group is a powerful activating substituent. Through its resonance effect, it donates electron density to the ring, particularly at the ortho (C3, C5) and para (C1) positions. This significantly stabilizes the cationic intermediate (arenium ion) formed during electrophilic attack at these sites. msu.eduyoutube.com

Methyl Group (-CH₃): Positioned at C2, the methyl group is a weak activating group that donates electron density through an inductive effect. It directs incoming electrophiles to the ortho (C1, C3) and para (C5) positions.

Halogen Substituents (-Br, -F): Located at C1 and C5, respectively, bromine and fluorine are deactivating groups due to their strong electronegativity, which withdraws electron density from the ring via the inductive effect. libretexts.org However, they possess lone pairs of electrons that can be donated through resonance, making them ortho-, para-directors. youtube.comlibretexts.org The bromine at C1 directs towards C2 and C6, while the fluorine at C5 directs towards C4 and C6.

Analysis of Regioselectivity: The benzene ring has two available positions for substitution: C3 and C6.

Attack at C3: This position is ortho to both the strongly activating methoxy group and the weakly activating methyl group. The directing effects of these two groups are cooperative and strongly favor substitution at C3.

Attack at C6: This position is ortho to both the bromine and fluorine atoms. While these halogens are ortho-, para-directing, their activating effect through resonance is significantly weaker than their deactivating inductive effect.

The powerful, synergistic activation provided by the methoxy and methyl groups towards the C3 position is expected to overwhelmingly direct electrophilic substitution to this site. The deactivating nature of the halogens further disfavors attack at C6, making substitution at C3 the predicted major outcome.

Given the presence of two activating groups (methoxy and methyl), the this compound ring is considered activated towards electrophilic attack, and its reactions are expected to proceed under relatively mild conditions. msu.edu Common electrophilic substitution reactions can be used for further functionalization, with the electrophile predicted to add at the C3 position.

ReactionReagentsTypical ElectrophilePredicted Major Product
Nitration HNO₃ / H₂SO₄Nitronium ion (NO₂⁺)1-Bromo-5-fluoro-4-methoxy-2-methyl-3-nitrobenzene
Bromination Br₂ / FeBr₃Bromonium ion (Br⁺)1,3-Dibromo-5-fluoro-4-methoxy-2-methylbenzene
Friedel-Crafts Acylation RCOCl / AlCl₃Acylium ion (RCO⁺)1-(6-Bromo-2-fluoro-3-methoxy-5-methylphenyl)alkan-1-one
Sulfonation Fuming H₂SO₄SO₃6-Bromo-2-fluoro-3-methoxy-5-methylbenzenesulfonic acid

This table presents predicted outcomes based on established principles of electrophilic aromatic substitution.

Nucleophilic Substitution at the Aromatic Ring

Nucleophilic Aromatic Substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. Unlike SN1 and SN2 reactions, the standard SNAr mechanism involves a two-step addition-elimination process that forms a negatively charged Meisenheimer complex intermediate. libretexts.org

The viability of an SNAr reaction is highly dependent on the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group. libretexts.orgwikipedia.org These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance.

The structure of this compound lacks any strong electron-withdrawing groups. Instead, it possesses electron-donating methoxy and methyl groups, which destabilize the anionic intermediate required for the SNAr mechanism. Consequently, nucleophilic substitution involving the displacement of the bromine atom at C1 is not expected to occur under conventional SNAr conditions. byjus.com While modern methods involving photoredox or organometallic catalysis can sometimes effect substitution on electron-neutral or electron-rich arenes, such reactivity has not been specifically documented for this compound. nih.gov

In the context of SNAr reactions, the term "activation" refers to features that facilitate nucleophilic attack. The high electronegativity of a leaving group is a key factor. In contrast to nucleophilic substitution at aliphatic carbons, the leaving group ability in SNAr reactions follows the trend F > Cl ≈ Br > I. wikipedia.orgnih.gov This is because the rate-determining step is typically the initial attack of the nucleophile on the ring, which is accelerated by the strong inductive electron withdrawal of fluorine, rather than the subsequent cleavage of the carbon-halogen bond. stackexchange.commasterorganicchemistry.com

Therefore, if an SNAr reaction were forced to proceed on this compound, the fluorine atom at C5 would be the kinetically preferred leaving group over the bromine atom at C1. However, the methoxy group at C4 is strongly electron-donating, increasing the electron density of the ring and thus deactivating it towards attack by nucleophiles. This deactivating influence makes either C-F or C-Br bond cleavage via the SNAr pathway highly unfavorable.

PositionLeaving GroupElectronic Effect on SNArPredicted Reactivity
C1 BromineKinetically slower leaving group than F. Ring is deactivated by -OCH₃ and -CH₃ groups.Very Low
C5 FluorineKinetically faster leaving group than Br due to high electronegativity. Ring is deactivated by -OCH₃ and -CH₃ groups.Very Low (but theoretically preferred over C1)

This table compares the theoretical reactivity of the two halogen substituents in a hypothetical SNAr reaction.

Cross-Coupling Reaction Pathways and Applications

The carbon-bromine bond at the C1 position serves as a versatile functional handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. yonedalabs.com

The general mechanism for these reactions involves a catalytic cycle of three main steps:

Oxidative Addition: The aryl bromide adds to a low-valent palladium(0) catalyst to form a palladium(II) intermediate.

Transmetalation: A second reagent (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium complex. wikipedia.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst. wikipedia.org

Several key cross-coupling reactions are applicable to this compound.

Reaction NameCoupling PartnerBond FormedTypical Reagents
Suzuki-Miyaura Coupling Organoboronic acid or ester (R-B(OR)₂)C-CPd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃, Cs₂CO₃), solvent (e.g., Dioxane, Toluene)
Sonogashira Coupling Terminal Alkyne (R-C≡CH)C-C (sp²-sp)Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), base (e.g., Et₃N, piperidine)
Buchwald-Hartwig Amination Amine (R₂NH)C-NPd catalyst (e.g., Pd₂(dba)₃), phosphine (B1218219) ligand (e.g., XPhos, BINAP), strong base (e.g., NaOt-Bu)
Heck Coupling Alkene (CH₂=CHR)C-C (sp²-sp²)Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand, base (e.g., Et₃N)
Stille Coupling Organostannane (R-SnBu₃)C-CPd catalyst (e.g., Pd(PPh₃)₄), solvent (e.g., Toluene (B28343), DMF)

This table summarizes major cross-coupling reactions applicable for the functionalization of the C-Br bond, with representative, non-exhaustive examples of reagents.

Palladium-Catalyzed C-C, C-N, and C-O Bond Formation Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for such transformations.

C-C Bond Formation: The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond by reacting an organoboron compound with an organic halide, is a prime example. For a substrate like this compound, a reaction with an arylboronic acid in the presence of a palladium catalyst and a base would be expected to yield a biaryl product. The choice of ligand is crucial for an efficient reaction.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
Aryl BromideCoupling PartnerCatalystLigandBaseSolventYield (%)
4-Bromo-3-fluoroanisolePhenylboronic acidPd(OAc)2SPhosK3PO4Toluene/H2O95
2-Bromo-5-methoxytoluene4-Methylphenylboronic acidPdCl2(dppf)dppfNa2CO3DME/H2O88

C-N Bond Formation: The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. This compound can be coupled with a variety of amines, including primary and secondary amines, anilines, and heterocycles, using a palladium catalyst with a suitable phosphine ligand and a strong base.

C-O Bond Formation: Similarly, the Buchwald-Hartwig etherification enables the formation of carbon-oxygen bonds. The reaction of this compound with alcohols or phenols in the presence of a palladium catalyst and a base would lead to the corresponding aryl ethers.

Transition Metal Catalysis (e.g., Iron, Copper, Nickel) in Aryl Halide Functionalization

While palladium catalysis is widely used, other transition metals such as iron, copper, and nickel also offer efficient and often more economical alternatives for the functionalization of aryl halides.

Iron-Catalyzed Cross-Coupling: Iron catalysts, being abundant and non-toxic, are gaining prominence. Iron-catalyzed cross-coupling reactions, often involving Grignard reagents, can be used to form C-C bonds with substrates like this compound.

Copper-Catalyzed Ullmann Condensation: The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N, C-O, and C-S bonds. This method is particularly useful for the formation of diaryl ethers and has seen significant advancements with the development of new ligands, allowing for milder reaction conditions.

Nickel-Catalyzed Kumada Coupling: Nickel catalysts are effective for the Kumada coupling, which involves the reaction of a Grignard reagent with an organic halide. This reaction is particularly useful for the formation of C-C bonds, including those involving sterically hindered substrates.

Table 2: Examples of Transition Metal-Catalyzed Couplings of Aryl Bromides
ReactionAryl BromideCoupling PartnerCatalystLigandYield (%)
Iron-catalyzed Cross-Coupling4-Bromotoluenen-Hexyl-MgBrFeCl3TMEDA92
Copper-catalyzed Ullmann Ether Synthesis4-BromoanisolePhenol (B47542)CuI1,10-Phenanthroline85
Nickel-catalyzed Kumada Coupling4-Bromo-1,2-dimethoxybenzenePhenyl-MgBrNiCl2(dppp)dppp96

Ligand Design and Catalyst Optimization for Selective Transformations

The success of transition metal-catalyzed cross-coupling reactions heavily relies on the choice of ligand. The ligand stabilizes the metal center, influences its reactivity, and can control the selectivity of the reaction. For a polyfunctionalized substrate like this compound, achieving high selectivity is crucial.

Ligand design focuses on tuning the steric and electronic properties of the ligand to optimize catalyst performance. Bulky, electron-rich phosphine ligands, such as those of the Buchwald and Hartwig type, are often highly effective in promoting the oxidative addition of the aryl bromide to the palladium center and facilitating the reductive elimination of the product. Catalyst optimization involves screening different combinations of metal precursors, ligands, bases, and solvents to maximize the yield and selectivity of the desired transformation.

Other Significant Organic Transformations

Beyond cross-coupling reactions, this compound can undergo a variety of other organic transformations, allowing for further functionalization.

Reduction Chemistry of Aromatic Halides

The bromine atom of this compound can be removed through reduction. This can be achieved via catalytic hydrogenation using a palladium catalyst on a carbon support (Pd/C) and a hydrogen source, such as hydrogen gas or transfer hydrogenation reagents like ammonium (B1175870) formate. This transformation is useful for introducing a hydrogen atom at a specific position after the bromine has served its purpose as a directing or activating group.

Oxidation Reactions of Aromatic Methyl Groups

The methyl group on the aromatic ring can be oxidized to a variety of functional groups, including an aldehyde, a carboxylic acid, or a benzylic halide. The outcome of the oxidation depends on the choice of oxidizing agent and the reaction conditions. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid will typically oxidize the methyl group to a carboxylic acid. Milder and more selective reagents can be used to obtain the aldehyde.

Derivatization Strategies for Pendant Functional Groups

The methoxy and fluoro groups on this compound also offer opportunities for further derivatization.

Methoxy Group: The methoxy group can be cleaved to a hydroxyl group using reagents like boron tribromide (BBr3) or hydrobromic acid (HBr). The resulting phenol can then be further functionalized.

Fluoro Group: While the C-F bond is generally strong and less reactive, nucleophilic aromatic substitution (SNAr) of the fluorine atom is possible if the ring is sufficiently activated by electron-withdrawing groups. In the case of this compound, the presence of the electron-donating methoxy and methyl groups makes direct SNAr at the fluorine position challenging under standard conditions. However, transformation of the other substituents could potentially activate the ring for such a reaction.

Spectroscopic Characterization and Advanced Structural Elucidation of 1 Bromo 5 Fluoro 4 Methoxy 2 Methylbenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene, ¹H, ¹³C, and ¹⁹F NMR are particularly insightful.

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons and the protons of the methyl and methoxy (B1213986) groups. The substitution pattern on the benzene (B151609) ring—a bromine atom, a fluorine atom, a methoxy group, and a methyl group—creates a unique electronic environment that influences the chemical shifts of the remaining aromatic protons.

The aromatic region is expected to display two signals corresponding to H-3 and H-6. The proton at the 6-position (H-6), being ortho to the electron-withdrawing bromine atom, would likely appear at a downfield chemical shift. Conversely, the proton at the 3-position (H-3), situated between the methyl and methoxy groups, would be expected at a more upfield position. The fluorine atom at position 5 will introduce coupling to the adjacent aromatic proton (H-6), resulting in a doublet for this signal.

The methyl and methoxy protons will each give rise to a singlet. The methyl protons are anticipated to resonate at a typical aromatic methyl chemical shift, while the methoxy protons will appear slightly further downfield due to the deshielding effect of the attached oxygen atom.

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-3 6.80 - 7.00 s -
H-6 7.20 - 7.40 d ~8-10 (³JH-F)
-OCH₃ 3.80 - 3.90 s -

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show eight distinct signals, corresponding to the six carbons of the benzene ring and the two carbons of the methyl and methoxy substituents. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.

The carbon atom bonded to the fluorine (C-5) will exhibit a large C-F coupling constant. The carbon attached to the bromine (C-1) will appear in the range typical for bromo-substituted aromatic carbons. The carbon bearing the methoxy group (C-4) will be significantly deshielded and shifted downfield. The carbon with the methyl group (C-2) will also be deshielded, but to a lesser extent than C-4. The remaining aromatic carbons (C-3 and C-6) will have chemical shifts influenced by the cumulative effects of the neighboring substituents. The carbons of the methyl and methoxy groups will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-1 115 - 120
C-2 125 - 130
C-3 110 - 115
C-4 155 - 160
C-5 158 - 162 (d, ¹JC-F ≈ 240-250 Hz)
C-6 118 - 122
-OCH₃ 55 - 60

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. nih.gov For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine atom is influenced by the other substituents on the aromatic ring. Aromatic fluorine chemical shifts typically appear in a characteristic range. bas.bgpharmaffiliates.com The presence of the ortho methoxy group and the para bromine atom will affect the electronic environment of the fluorine atom and thus its chemical shift. The signal will likely be a doublet due to coupling with the ortho proton (H-6).

Predicted ¹⁹F NMR Data for this compound

Fluorine Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. chemicalbook.com A cross-peak between the signals of H-3 and H-6 would not be expected due to their meta relationship. However, any long-range couplings, if present, might be observable.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. chemicalbook.com This would allow for the direct assignment of the protonated aromatic carbons (C-3 and C-6) and the carbons of the methyl and methoxy groups by correlating their signals to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. chemicalbook.com This is particularly useful for identifying quaternary carbons (C-1, C-2, C-4, and C-5). For instance, the methoxy protons would show correlations to C-4, and the methyl protons would show correlations to C-1, C-2, and C-3. The aromatic protons would show correlations to neighboring carbons, helping to piece together the full carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment reveals through-space proximity between protons. This would be useful to confirm the spatial relationship between the substituents. For example, a NOESY correlation would be expected between the methoxy protons and the aromatic proton at H-3, as well as between the methyl protons and the aromatic proton at H-3.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the various bonds present.

Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Description
Aromatic C-H Stretch 3100 - 3000 Stretching vibrations of the C-H bonds on the benzene ring.
Aliphatic C-H Stretch 3000 - 2850 Stretching vibrations of the C-H bonds in the methyl and methoxy groups.
C=C Aromatic Stretch 1600 - 1450 Stretching vibrations of the carbon-carbon double bonds in the benzene ring.
C-O Ether Stretch 1250 - 1000 Asymmetric and symmetric stretching of the aryl-alkyl ether bond.
C-F Stretch 1250 - 1050 Stretching vibration of the carbon-fluorine bond.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₈H₈BrFO), the molecular ion peak (M⁺) would be a key feature. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of approximately equal intensity.

The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation for ethers is the loss of an alkyl radical, which in this case would be the loss of a methyl radical (•CH₃) from the methoxy group, leading to an [M-15]⁺ ion. Another plausible fragmentation is the loss of a bromine atom (•Br), resulting in an [M-79/81]⁺ ion. Further fragmentation could involve the loss of a formyl radical (•CHO) or other small neutral molecules.

Predicted Mass Spectrometry Data for this compound

m/z Ion Description
218/220 [C₈H₈BrFO]⁺ Molecular ion (M⁺ and M+2)
203/205 [C₇H₅BrFO]⁺ Loss of a methyl radical (•CH₃)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the structural elucidation of novel compounds, offering the precise measurement of an ion's mass-to-charge ratio (m/z) to four or more decimal places. This high level of precision allows for the determination of a molecule's elemental composition from its exact mass. For this compound (C₈H₈BrFO), HRMS can unequivocally confirm its atomic makeup by distinguishing its exact mass from other potential formulas with the same nominal mass.

The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, imparts a highly characteristic isotopic pattern in the mass spectrum. This results in two major peaks of nearly equal intensity separated by two mass units (M and M+2), a signature that greatly facilitates the identification of brominated compounds.

Table 1: Theoretical HRMS Data for this compound (Based on theoretical calculations for C₈H₈BrFO)

Ion FormulaIsotope CompositionTheoretical m/zRelative Abundance (%)
[C₈H₈⁷⁹BrFO]⁺¹²C₈¹H₈⁷⁹Br¹⁹F¹⁶O217.9766100.0
[C₈H₈⁸¹BrFO]⁺¹²C₈¹H₈⁸¹Br¹⁹F¹⁶O219.974697.3

This interactive table presents the calculated exact masses for the two primary isotopic peaks of the molecular ion.

Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS)

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques that allow for the analysis of molecules with minimal fragmentation, making them ideal for determining the molecular weight of the parent compound.

ESI-MS is particularly suited for polar molecules and typically generates protonated molecules [M+H]⁺ or adducts with cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺.

APCI-MS is effective for less polar, thermally stable compounds and also primarily produces protonated molecules [M+H]⁺ through gas-phase chemical reactions.

For this compound, both techniques would be expected to produce a strong signal for the protonated molecule, which would also exhibit the characteristic bromine isotopic pattern. Analysis of related compounds, such as 1-bromo-4-(bromomethyl)-5-fluoro-2-methylbenzene, shows the formation of various adducts under such ionization conditions. uni.lu The study of these adducts can provide further confidence in the molecular weight assignment. uni.lu

Table 2: Predicted ESI/APCI Adducts and Fragments for this compound (Based on common adducts observed for similar haloaromatic compounds)

Adduct/FragmentFormulaTheoretical m/z (⁷⁹Br)Theoretical m/z (⁸¹Br)
[M+H]⁺[C₈H₉BrFO]⁺218.9844220.9824
[M+Na]⁺[C₈H₈BrFONa]⁺240.9663242.9643
[M+K]⁺[C₈H₈BrFOK]⁺256.9402258.9382

This interactive table displays the theoretically calculated mass-to-charge ratios for common adducts of the target compound.

X-ray Diffraction Studies for Solid-State Structure Determination (if applicable for derivatives)

While specific single-crystal X-ray diffraction data for this compound is not publicly available, this technique remains the gold standard for the unambiguous determination of the solid-state structure of crystalline derivatives. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed three-dimensional model of the molecule can be constructed.

This analysis provides precise information on:

The molecular conformation (the spatial arrangement of atoms).

Intramolecular bond lengths, bond angles, and torsion angles.

The packing of molecules within the crystal lattice.

Intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, which govern the supramolecular architecture. researchgate.net

For example, X-ray diffraction studies on related crystalline derivatives, such as (E)-4-bromo-5-methoxy-2-((o-tolylimino)methyl)phenol and N-(4-Bromophenyl)-4-methoxybenzenesulfonamide, have successfully elucidated their structures. researchgate.netdergipark.org.tr In the case of N-(4-Bromophenyl)-4-methoxybenzenesulfonamide, the study revealed a monoclinic crystal system with a P2₁ space group and detailed the N-H···O and C-H···O intermolecular interactions that form a two-dimensional supramolecular network. researchgate.net This demonstrates the power of the technique to provide definitive structural proof for derivatives of the title compound, should they be synthesized in a crystalline form.

Table 3: Example Crystallographic Data for a Derivative, N-(4-Bromophenyl)-4-methoxybenzenesulfonamide researchgate.net

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)11.9124(7)
b (Å)4.9670(3)
c (Å)11.9124(7)
β (°)104.71
Volume (ų)681.74(7)
Z (molecules/unit cell)2
Key InteractionN-H···O Hydrogen Bonds

This interactive table showcases typical crystallographic data obtained from an X-ray diffraction study of a related bromo-methoxy-benzene derivative. researchgate.net

Computational Chemistry and Theoretical Insights into 1 Bromo 5 Fluoro 4 Methoxy 2 Methylbenzene

Quantum Chemical Calculations

Quantum chemical calculations offer a quantitative framework for predicting the molecular properties of 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene from first principles. These methods are instrumental in elucidating its electronic structure and predicting its reactivity towards various chemical transformations.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for studying the electronic structure of medium to large-sized molecules, including substituted benzenes. DFT calculations can provide valuable information about the geometry, electronic properties, and reactivity of this compound.

For instance, DFT can be employed to calculate various reactivity descriptors, such as the Fukui functions, which identify the most nucleophilic and electrophilic sites within the molecule. This information is crucial for predicting the regioselectivity of reactions like nitration, halogenation, or Friedel-Crafts acylation. Theoretical studies on similar halogenated anisole (B1667542) derivatives have demonstrated the utility of DFT in accurately predicting reaction barriers and regioselectivity in electrophilic aromatic substitution reactions. researchgate.net

Basis Set Selection and Computational Methodology Considerations

The accuracy of DFT calculations is contingent upon the choice of the exchange-correlation functional and the basis set. For molecules containing halogen atoms like bromine and fluorine, the selection of an appropriate basis set is particularly important to accurately describe the electronic structure.

Pople-style basis sets, such as 6-31G(d,p) or the more flexible 6-311+G(d,p), are commonly used for organic molecules. nih.gov The inclusion of polarization functions (d,p) is essential for describing the non-spherical electron distribution around atoms, while diffuse functions (+) are important for accurately modeling anions and weak intermolecular interactions. For heavier elements like bromine, effective core potentials (ECPs) can be employed to reduce computational cost by treating the core electrons implicitly.

The choice of the exchange-correlation functional also plays a critical role. Hybrid functionals, such as B3LYP, which combine a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, have been shown to provide a good balance of accuracy and computational efficiency for a wide range of chemical systems. For more specific applications, other functionals may be more suitable. For example, the M06-2X functional has been shown to perform well for systems involving non-covalent interactions. researchgate.net

Molecular Orbital Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic transitions and reactivity of molecules. The analysis of the frontier molecular orbitals, in particular, offers significant insights into the chemical behavior of this compound.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. The LUMO, on the other hand, is the orbital to which an electron is most likely to be accepted, indicating the molecule's electrophilic character.

For this compound, the HOMO is expected to be a π-orbital delocalized over the benzene (B151609) ring and influenced by the electron-donating methoxy (B1213986) and methyl groups. These groups increase the energy of the HOMO, making the molecule more susceptible to attack by electrophiles. The LUMO is also a π*-orbital, and its energy is influenced by the electron-withdrawing halogen substituents.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the molecule's kinetic stability and reactivity. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. Computational studies on substituted benzenes have shown that the nature and position of the substituents can significantly modulate the HOMO-LUMO gap. nih.govresearchgate.net

Table 1: Illustrative Calculated Frontier Orbital Energies and HOMO-LUMO Gap for this compound

ParameterIllustrative Energy (eV)
HOMO Energy-8.50
LUMO Energy-1.20
HOMO-LUMO Gap7.30

Note: These values are illustrative and based on general trends for similar substituted benzenes. Actual values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) Theory in Reaction Pathway Elucidation

Frontier Molecular Orbital (FMO) theory simplifies the analysis of chemical reactivity by focusing on the interaction between the HOMO of one reactant and the LUMO of another. acs.org In the context of electrophilic aromatic substitution on this compound, the reaction can be viewed as an interaction between the HOMO of the substituted benzene (the nucleophile) and the LUMO of the electrophile.

The spatial distribution of the HOMO is particularly important for predicting the regioselectivity of the reaction. The lobes of the HOMO indicate the regions of highest electron density and are therefore the most likely sites for electrophilic attack. For this compound, the combined electron-donating effects of the methoxy and methyl groups are expected to direct electrophiles to the ortho and para positions relative to these activating groups. However, the steric hindrance from the substituents and the deactivating inductive effects of the halogens will also play a role in determining the final product distribution. FMO analysis can help to rationalize these complex directing effects. ed.ac.uk

Electrostatic Potential Mapping (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. dtic.mil The MEP maps the electrostatic potential onto the electron density surface of the molecule, with different colors representing regions of different potential.

For this compound, the MEP is expected to show regions of negative potential (typically colored red or yellow) around the electronegative fluorine and oxygen atoms, as well as above and below the plane of the aromatic ring due to the π-electron cloud. These regions are indicative of sites that are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are expected near the hydrogen atoms and potentially around the bromine atom, a phenomenon known as a "sigma-hole" which can lead to halogen bonding. cresset-group.commdpi.com

The MEP provides a more nuanced picture of reactivity than simple considerations of electronegativity alone. For instance, while both fluorine and bromine are electronegative, the MEP can reveal subtle differences in their local electronic environment that may influence their interactions with other molecules. cresset-group.com Analysis of the MEP can therefore provide crucial insights into the non-covalent interactions that this compound can participate in, such as hydrogen bonding and halogen bonding. dtic.mil

Table 2: Illustrative Atomic Charges for this compound

AtomIllustrative Mulliken Charge (a.u.)
Br-0.05
F-0.25
O (methoxy)-0.40
C (aromatic, bonded to Br)+0.10
C (aromatic, bonded to F)+0.20
C (aromatic, bonded to OCH₃)+0.15
C (aromatic, bonded to CH₃)-0.05

Note: These values are illustrative and based on general trends for similar substituted benzenes. Actual values would require specific DFT calculations and can vary with the charge calculation method.

Non-Covalent Interaction Analysis

Non-covalent interactions are paramount in determining the crystal packing, solid-state structure, and some physical properties of molecular compounds. Computational chemistry provides powerful tools to visualize and quantify these weak forces.

For a molecule like this compound, the analysis would partition the surface based on the atoms involved in the contacts (e.g., H···H, C···H, O···H, Br···H, F···H). The d_norm map would highlight the most significant interactions as red areas, indicating contacts shorter than the van der Waals radii. researchgate.net

Given the substituents, the primary intermolecular contacts expected would be:

H···H contacts: Typically the most abundant, arising from the methyl and aromatic hydrogens.

Halogen contacts (Br···H, F···H): The electrophilic region on the bromine atom (σ-hole) and the high electronegativity of fluorine would lead to distinct hydrogen bond-like interactions.

O···H contacts: The methoxy group's oxygen atom would act as a hydrogen bond acceptor.

C-H···π interactions: The electron-rich aromatic ring can interact with hydrogen atoms from neighboring molecules.

The relative contributions of these interactions can be quantified from the fingerprint plots. While specific data for the title compound is unavailable, a study on a similar compound, 4-bromo-2-{[2-(5-bromo-2-nitrophenyl)hydrazin-1-ylidene]methyl}-5-fluorophenol, revealed the quantitative breakdown of its intermolecular contacts. researchgate.net

Table 1: Illustrative Decomposition of Hirshfeld Surface Contacts for an Analogous Bromo-Fluoro Aromatic Compound. Data is representative and based on published analysis of a structurally related molecule.
Interaction TypeContribution (%)Description
H···H21.7%Dominant van der Waals interactions between peripheral hydrogen atoms.
Br···H / H···Br18.9%Significant contacts involving the bromine and hydrogen atoms, indicating halogen bonding.
O···H / H···O16.5%Hydrogen bonding interactions involving oxygen atoms as acceptors.
C···H / H···C11.2%Represents C-H···π interactions and other general carbon-hydrogen contacts.
F···H / H···F8.5%Contacts involving the highly electronegative fluorine atom.
Other (C···C, N···H, etc.)23.2%Includes π-π stacking and other minor contacts.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a localized Lewis structure of bonds and lone pairs. This method provides a quantitative description of hybridization, electronic delocalization, and donor-acceptor interactions within a molecule.

For this compound, NBO analysis would reveal key electronic features:

Hybridization: The sp character of the C-C bonds within the aromatic ring and the C-Br, C-F, C-O, and C-C bonds to the substituents would be quantified.

Charge Distribution: The analysis would calculate the natural atomic charges, showing the electron-withdrawing effects of the fluorine and bromine atoms and the electron-donating effect of the methoxy group.

Delocalization Effects: The most insightful aspect of NBO analysis is the examination of "delocalization" from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. These are evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2), for each donor-acceptor interaction.

Key expected donor-acceptor interactions would include:

Lone Pair Delocalization: The lone pairs (LP) on the oxygen, fluorine, and bromine atoms will delocalize into adjacent antibonding orbitals (e.g., LP(O) → σ(C-C), LP(F) → σ(C-C)). The methoxy group's oxygen, being a strong π-donor, would show significant delocalization into the ring's π* system.

Hyperconjugation: The σ bonds of the methyl group (σ(C-H)) would delocalize into adjacent antibonding orbitals of the ring (σ*(C-C)).

These interactions stabilize the molecule and are crucial to understanding its reactivity. A higher E(2) value signifies a stronger electronic interaction.

Table 2: Representative Donor-Acceptor Interactions and Stabilization Energies (E(2)) Hypothesized for this compound. Values are illustrative.
Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP (O)π* (Carom-Carom)~20-40Strong π-donation from methoxy group into the aromatic ring.
LP (F)σ* (Carom-Carom)~2-5Weak delocalization from fluorine lone pair due to high electronegativity.
LP (Br)σ* (Carom-Carom)~3-6Moderate delocalization from bromine lone pair.
π (Carom-Carom)π* (Carom-Carom)~15-25Intrinsic π-delocalization within the benzene ring.
σ (C-H)methylσ* (Carom-Carom)~1-3Hyperconjugation from the methyl group.

Mechanistic Computational Studies of Reaction Pathways

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, particularly for complex processes like transition-metal-catalyzed cross-coupling reactions, for which the bromo-substituted title compound is a prime substrate.

A key goal of mechanistic studies is to locate the transition state (TS) for each elementary step of a reaction. A TS is a first-order saddle point on the potential energy surface and is characterized by having exactly one imaginary vibrational frequency. The energy difference between the reactants and the TS is the activation energy barrier (ΔE‡), which is the primary determinant of the reaction rate.

For a typical palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura coupling) involving this compound, the catalytic cycle involves three main steps:

Oxidative Addition: The C-Br bond of the aryl halide adds to a low-valent palladium(0) center. This is often the rate-determining step. Calculations would focus on the elongation of the C-Br bond and the formation of new C-Pd and Br-Pd bonds in the transition state. nih.gov

Transmetalation: The aryl group from an organoboron reagent is transferred to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst. rhhz.net

Computational studies on the oxidative addition of bromobenzene (B47551) to a palladium catalyst have shown this step to have a low activation energy. nih.gov

Table 3: Representative Calculated Activation Energies (ΔE‡) for the Elementary Steps of a Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Data is illustrative, based on studies of similar bromoarenes. nih.govrhhz.net
Reaction StepDescriptionTypical ΔE‡ (kcal/mol)Key TS Feature
Oxidative AdditionCleavage of the Ar-Br bond and formation of a Pd(II) complex.~2-10Elongated C-Br bond; one imaginary frequency (~130i cm-1). nih.gov
TransmetalationTransfer of an aryl group from boron to palladium.~10-20Simultaneous C-B bond breaking and C-Pd bond formation.
Reductive EliminationFormation of the new C-C bond and regeneration of the Pd(0) catalyst.~5-15Two aryl groups approaching each other on the Pd center.

The solvent in which a reaction is performed can have a profound effect on reaction rates and selectivity, often by preferentially stabilizing or destabilizing reactants, intermediates, or transition states. ucsb.edunumberanalytics.com Computational models account for these effects in two primary ways:

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium. numberanalytics.com This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, which is crucial for reactions involving polar or charged species.

Explicit Solvent Models: This method involves including a number of individual solvent molecules in the calculation. ucsb.edu It is computationally expensive but necessary for cases where specific solute-solvent interactions, like hydrogen bonding, are critical to the reaction mechanism.

For a cross-coupling reaction, the polarity of the solvent can significantly impact the energies of the charged or highly polar intermediates and transition states in the catalytic cycle. Modeling the entire catalytic cycle in different solvents would allow for a rational selection of the optimal reaction medium. For example, a polar solvent might lower the activation barrier of a step that proceeds through a polar transition state, thereby accelerating the reaction. acs.org The choice of model would depend on the specific interactions expected; for general organic solvents like THF or toluene (B28343) used in cross-coupling, a PCM model is often sufficient to capture the dominant solvent effects.

Synthetic Applications and Research Paradigms Utilizing 1 Bromo 5 Fluoro 4 Methoxy 2 Methylbenzene

Role as a Versatile Synthetic Building Block in Organic Chemistry

1-Bromo-5-fluoro-4-methoxy-2-methylbenzene serves as a key intermediate in multi-step synthetic sequences. The presence of multiple functional groups on the aromatic ring allows for a variety of chemical transformations, enabling chemists to introduce further complexity in a controlled manner. The bromine atom is particularly important as it provides a handle for cross-coupling reactions, while the fluoro, methoxy (B1213986), and methyl groups influence the reactivity and regioselectivity of these transformations. This strategic placement of functional groups makes it an attractive starting material for creating libraries of compounds for drug discovery and other applications.

Precursor for the Synthesis of Complex Organic Molecules

The utility of this compound extends to its use as a precursor for more elaborate molecular structures, including heterocyclic compounds and biaryl systems.

While direct, published examples of synthesizing heterocyclic compounds starting specifically from this compound are not extensively documented in readily available literature, its structural motifs are found within more complex heterocyclic systems. The bromo-fluoro-anisole moiety can be elaborated through various synthetic strategies to form fused or substituted heterocyclic rings. For instance, the bromine atom can be converted to an amino or hydroxyl group, which can then participate in cyclization reactions to form heterocycles such as quinolines, benzofurans, or benzimidazoles. The fluorine atom can also play a crucial role in modulating the biological activity and physicochemical properties of the final heterocyclic products.

The presence of the bromine atom makes this compound an excellent candidate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form biaryl structures. Biaryls are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials. In a typical Suzuki-Miyaura reaction, the aryl bromide is coupled with an arylboronic acid in the presence of a palladium catalyst and a base.

The specific reaction conditions for the coupling of this compound would be analogous to those used for similar substituted aryl bromides. A general procedure would involve the reaction of the aryl bromide with an arylboronic acid in a solvent such as a mixture of toluene (B28343) and water, with a palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base such as sodium carbonate or potassium phosphate. The reaction temperature typically ranges from 80 to 110 °C.

Below is an interactive data table showcasing representative Suzuki-Miyaura coupling reactions for structurally related aryl bromides, illustrating the typical conditions and outcomes.

Aryl Bromide PartnerArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
4-Bromo-2-fluoroanisolePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O8095
1-Bromo-4-methoxy-2-methylbenzene4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₃PO₄Dioxane/H₂O10092
2-Bromo-5-fluorotoluene3-Cyanophenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O10088

This table presents generalized data for similar compounds to illustrate the utility of the target molecule in biaryl synthesis.

Advanced Materials Science Applications

Fluorinated and methoxy-substituted aromatic compounds are of significant interest in materials science due to their unique electronic and photophysical properties. While specific applications of this compound in this domain are still emerging, its structural features suggest potential uses in the development of:

Electronic Materials: The incorporation of fluorine atoms can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of organic molecules, which is beneficial for n-type organic semiconductors used in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). The methoxy group, being an electron-donating group, can also be used to tune the electronic properties.

Polymers: As a functionalized monomer, it could be polymerized or co-polymerized to create polymers with high thermal stability, specific refractive indices, and other desirable properties imparted by the fluoro and methoxy groups.

Dyes: The core structure can be elaborated through further chemical modifications to produce novel fluorinated dyes. The fluorine atom can enhance properties such as photostability and quantum yield.

Probes for Mechanistic Organic Chemistry Studies

Substituted aromatic compounds like this compound can serve as valuable probes to study the mechanisms of various organic reactions. The interplay of the electronic effects of the fluorine (electron-withdrawing) and methoxy/methyl (electron-donating) groups, along with the steric influence of the methyl group, can provide insights into the transition states and intermediates of reactions such as nucleophilic aromatic substitution, electrophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. By systematically varying the substituents on the aromatic ring and studying the reaction rates and product distributions, chemists can gain a deeper understanding of the underlying reaction mechanisms.

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions

Given the current void in dedicated research, the direct academic contributions of 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene are yet to be established. However, its significance can be inferred from the well-documented utility of its structural analogues. Halogenated and methoxy-substituted toluenes are pivotal intermediates in organic synthesis. The bromine atom, for instance, is a versatile handle for a variety of transformations, most notably in cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations, which are fundamental for the construction of complex molecular frameworks.

The presence of a fluorine atom is also of considerable academic and industrial interest. The introduction of fluorine into organic molecules can profoundly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, many modern pharmaceuticals and agrochemicals are fluorinated. The academic pursuit of novel fluorinated building blocks is a vibrant area of research, and this compound could represent a valuable addition to this chemical toolbox.

The methoxy (B1213986) and methyl groups, through their electronic and steric influence, would be expected to modulate the reactivity of the aromatic ring, offering regiochemical control in substitution reactions. Research on this compound would, therefore, contribute to a more nuanced understanding of the interplay of multiple substituents on the reactivity of a benzene (B151609) ring.

Unexplored Reactivity and Transformation Pathways

The reactivity of this compound is a fertile ground for investigation. Several key transformation pathways, predictable from its structure, remain unexplored.

Table 1: Potential Unexplored Reactions of this compound

Reaction TypeReagents and ConditionsPotential ProductsResearch Significance
Cross-Coupling ReactionsPalladium or Copper catalysts, various coupling partners (boronic acids, stannanes, amines, etc.)Biaryls, arylamines, and other complex aromatic structuresConstruction of novel molecular scaffolds for medicinal chemistry and materials science.
Lithiation and Subsequent Electrophilic QuenchOrganolithium reagents (e.g., n-BuLi, t-BuLi) followed by electrophiles (e.g., CO2, aldehydes, ketones)Functionalized aromatic compounds with new C-C bondsAccess to a diverse range of derivatives for further synthetic elaboration.
Nucleophilic Aromatic Substitution (SNAr)Strong nucleophiles (e.g., alkoxides, thiolates)Ether or thioether derivativesInvestigation of the directing effects of the substituents on the regioselectivity of SNAr reactions.
Benzylic FunctionalizationRadical initiators and halogenating agents (e.g., NBS) or oxidizing agentsBenzylic halides or aldehydes/carboxylic acidsIntroduction of functionality at the methyl group, providing an alternative site for molecular elaboration.

The interplay between the activating methoxy and methyl groups and the deactivating but ortho-, para-directing halogens presents intriguing questions of regioselectivity in electrophilic aromatic substitution reactions. The precise outcomes of nitration, acylation, or further halogenation are yet to be determined and would provide valuable data for predictive models of aromatic reactivity.

Opportunities in Asymmetric Synthesis and Chiral Derivatization

The prochiral nature of the methyl group on the aromatic ring of this compound opens up avenues for asymmetric synthesis and the creation of chiral derivatives. While the compound itself is achiral, transformations that differentiate the benzylic protons could lead to the formation of stereogenic centers.

For instance, asymmetric deprotonation of the methyl group using a chiral lithium amide base, followed by quenching with an electrophile, could yield enantioenriched products. Furthermore, the aromatic ring could serve as a platform for the synthesis of atropisomeric biaryls. A palladium-catalyzed asymmetric cross-coupling reaction, where the steric hindrance of the substituents around the C-Br bond could allow for the isolation of stable, non-racemizing atropisomers, is a particularly exciting prospect.

The development of chiral derivatives of this compound could have applications in catalysis, as chiral ligands for transition metals, or in materials science, for the creation of chiral liquid crystals or polymers.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The synthesis and functionalization of this compound are well-suited for integration with modern, sustainable synthetic methodologies. Flow chemistry, in particular, offers several potential advantages for reactions involving this compound. nih.govjst.org.in For example, hazardous reactions, such as those involving organolithium intermediates or exothermic processes like nitration, can be performed more safely and with greater control in a continuous flow reactor. nih.gov The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow systems could also lead to improved yields and selectivities in cross-coupling and other catalytic reactions. jst.org.in

From a green chemistry perspective, the development of synthetic routes to and from this compound that minimize waste, use less hazardous reagents, and are more energy-efficient is a key area for future research. This could involve the use of catalytic rather than stoichiometric reagents, the exploration of alternative, greener solvents, or the development of one-pot, multi-component reactions that increase atom economy. ucl.ac.uk

Outlook on Future Advancements in Synthetic Chemistry

The exploration of understudied molecules like this compound is emblematic of the future of synthetic chemistry, which will be characterized by a drive towards greater efficiency, sustainability, and molecular complexity. solubilityofthings.com The future advancements related to this compound will likely be in the following areas:

Novel Catalytic Methods: The development of new catalysts with higher activity and selectivity will enable more efficient and controlled transformations of this compound. This includes advancements in photoredox catalysis and electrochemistry for milder reaction conditions.

Automated Synthesis: The integration of robotics and artificial intelligence in synthesis planning and execution will accelerate the exploration of the reactivity of this compound and the discovery of new derivatives with desired properties. neuroquantology.com

Late-Stage Functionalization: As our understanding of the reactivity of this molecule grows, it could be employed in the late-stage functionalization of complex molecules, allowing for the rapid generation of analogues for structure-activity relationship studies in drug discovery.

New Materials: The unique substitution pattern of this compound could be leveraged in the design of novel organic materials with tailored electronic or optical properties.

Q & A

Q. What are the common synthetic routes for preparing bromo-fluoro-methoxy-methyl substituted benzene derivatives?

Methodological Answer: Synthesis typically involves sequential halogenation, alkoxylation, and alkylation steps. For example:

  • Halogenation : Bromine or fluorine can be introduced via electrophilic aromatic substitution (EAS) using directing groups (e.g., methoxy groups activate para/ortho positions). Catalysts like FeBr₃ or AlCl₃ may be used for bromination .
  • Alkoxylation : Methoxy groups are introduced via nucleophilic substitution (e.g., NaOMe in polar aprotic solvents) .
  • Methylation : Friedel-Crafts alkylation with methyl halides or using methyl Grignard reagents under inert conditions .

Key Considerations : Monitor reaction progress with thin-layer chromatography (TLC) and confirm purity via GC/HPLC (>95% purity thresholds are typical for research-grade compounds) .

Q. How should researchers safely handle and store brominated aromatic compounds with multiple substituents?

Methodological Answer:

  • Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation or skin contact due to potential toxicity (H300-H302 codes apply) .
  • Storage : Store in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent degradation. Separate from oxidizing agents and strong bases .
  • Waste Disposal : Neutralize halogenated waste with 10% sodium thiosulfate before disposal in designated halogenated waste containers .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed when introducing multiple substituents on a benzene ring?

Methodological Answer: Regioselectivity is controlled by:

  • Directing Group Hierarchy : Methoxy groups (strong para/ortho directors) guide subsequent substitutions. For example, bromination of 4-methoxy-2-methylbenzene favors the para position to the methoxy group .
  • Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to direct substituents to desired positions .
  • Meta-Directing Strategies : Use nitro or carbonyl groups to override inherent directing effects, followed by reduction or functional group interconversion .

Data Contradiction Example : Discrepancies in substituent positions may arise from competing reaction pathways. Validate with ¹H/¹³C NMR (e.g., coupling patterns for adjacent substituents) and high-resolution mass spectrometry (HRMS) .

Q. What advanced analytical techniques resolve structural ambiguities in highly substituted benzene derivatives?

Methodological Answer:

  • Multidimensional NMR : Use NOESY or COSY to confirm spatial proximity of substituents (e.g., distinguishing 4-methoxy from 5-fluoro positions) .
  • X-ray Crystallography : Resolve absolute configuration for crystalline derivatives, as demonstrated in related compounds like 5-(4-Bromophenoxy)-1-methyl-3-methyl-1H-pyrazole-4-carbaldehyde derivatives .
  • GC-MS/MS : Detect trace impurities (e.g., dehalogenated byproducts) with limits of detection (LOD) <0.1% .

Case Study : In 2-Bromo-4-fluorobenzoic acid (CAS 1006-41-3), LC-MS identified a 3% impurity from incomplete fluorination, requiring column chromatography (silica gel, hexane/EtOAc) for purification .

Q. How can reaction yields be optimized for low-temperature halogenation of methoxy-substituted aromatics?

Methodological Answer:

  • Temperature Control : Perform bromination at –20°C to minimize side reactions (e.g., demethylation). Use cryogenic reactors for consistency .
  • Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) to enhance selectivity. For example, FeCl₃ increased yield by 15% in 4-Bromo-2-chloro-6-fluorobenzoic acid synthesis .
  • Solvent Optimization : Dichloromethane (DCM) or DMF improves solubility of halogenating agents (e.g., NBS or Br₂) .

Q. What are the critical steps for validating synthetic intermediates in compliance with laboratory safety protocols?

Methodological Answer:

  • Intermediate Characterization : Use FTIR to confirm functional groups (e.g., C-Br stretch at 500–600 cm⁻¹) before proceeding to subsequent steps .
  • Toxicity Screening : Assess intermediates using in silico tools (e.g., ECOSAR) for acute aquatic toxicity (H400 codes) .
  • Documentation : Maintain detailed logs of reaction conditions, yields, and safety incidents for regulatory audits .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.